1,1-Diethylguanidine
Overview
Description
1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3. It is a derivative of guanidine, where two ethyl groups are attached to the nitrogen atoms. This compound is known for its basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical reactions .
Preparation Methods
1,1-Diethylguanidine can be synthesized through several methods:
Reaction of an Amine with an Activated Guanidine Precursor: This involves the reaction of diethylamine with a guanidine precursor, followed by deprotection to yield the free guanidine.
Thiourea Derivatives as Guanidylating Agents: Thiourea derivatives can be used as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This compound is an efficient guanidylating agent that can be used to synthesize this compound.
Chemical Reactions Analysis
1,1-Diethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It has applications in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diethylguanidine involves its ability to form hydrogen bonds and its high basicity. At physiological pH, it is protonated to form the guanidinium cation, which can interact with various molecular targets. These interactions can influence enzyme activity, DNA binding, and other biological processes .
Comparison with Similar Compounds
1,1-Diethylguanidine can be compared with other guanidine derivatives such as:
1,1-Dimethylguanidine: Similar in structure but with methyl groups instead of ethyl groups.
1,1-Dipropylguanidine: Contains propyl groups instead of ethyl groups.
1,1-Dibutylguanidine: Contains butyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific ethyl group substitutions, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1,1-diethylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDWJLGBNYUCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171292 | |
Record name | Guanidine, 1,1-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18240-93-2 | |
Record name | Guanidine, 1,1-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, 1,1-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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